N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
Description
Properties
CAS No. |
83959-79-9 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)25-21-9-5-8-20(14-21)23-24-15-22(27-23)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,26) |
InChI Key |
URBAZCIUPACWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Intermediate
- Method: Palladium-catalyzed borylation of 3-bromophenylacetamide derivatives using bis(pinacolato)diboron.
- Catalyst and Conditions: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)) as catalyst, potassium acetate as base, in 1,4-dioxane solvent, under inert nitrogen atmosphere at 85°C overnight.
- Yield: Approximately 51% isolated yield of the boronate ester intermediate.
- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures.
- Characterization: LCMS and 1H NMR confirm the structure and purity.
This intermediate is crucial for subsequent Suzuki-Miyaura cross-coupling reactions to introduce the biphenyl moiety.
Suzuki-Miyaura Cross-Coupling to Form the Biphenyl-Oxazole Core
- Method: Coupling of the boronate ester intermediate with 5-bromo-2-methyl aniline or related brominated oxazole precursors.
- Catalyst and Conditions: Tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf) as catalyst, sodium carbonate or potassium carbonate as base, in mixed solvents such as 1,2-dimethoxyethane and water, refluxed for 2–7 hours.
- Yield: Yields vary from 60% to 78% depending on substrate and conditions.
- Workup: Extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and purification by silica gel chromatography.
- Notes: Reaction times and temperatures are optimized to balance conversion and minimize side reactions. Microwave irradiation has been used in some cases to reduce reaction time to 20 minutes with moderate yields (~30%).
Formation of the Oxazole Ring
- The oxazole ring is typically constructed via cyclization reactions involving appropriate amino and carbonyl precursors, often under dehydrating conditions or using reagents such as acetic anhydride.
- Specific details for this step in the context of this compound are less explicitly reported but generally involve condensation of 2-aminophenyl derivatives with carboxylic acid derivatives or their equivalents.
Final Acetamide Formation
- Method: Acetylation of the amino group on the phenyl ring using acetic anhydride and triethylamine in dichloromethane at room temperature.
- Yield: High yields (up to 93%) reported for similar acetamide formation steps.
- Purification: Standard aqueous workup and chromatographic purification.
This step ensures the formation of the acetamide functional group critical for the final compound structure.
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc | 1,4-Dioxane, 85°C, N2, overnight | 51 | Intermediate boronate ester formation |
| 2 | Suzuki-Miyaura Cross-Coupling | Boronate ester, 5-bromo-2-methylaniline, Pd(PPh3)4 | DME/H2O, Na2CO3, reflux 2–7 h | 60–78 | Biphenyl-oxazole core formation |
| 3 | Oxazole ring formation | Amino and carbonyl precursors, acetic anhydride | Room temp to reflux, variable | Not specified | Cyclization step, conditions vary |
| 4 | Acetylation | Acetic anhydride, triethylamine | CH2Cl2, room temp | Up to 93 | Final acetamide group installation |
- The use of PdCl2(dppf) as a catalyst is preferred for its stability and efficiency in borylation and cross-coupling steps.
- Potassium acetate is a mild base that facilitates borylation without decomposing sensitive intermediates.
- Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.
- Microwave-assisted synthesis can accelerate coupling reactions but may reduce yields, requiring optimization.
- Purification by silica gel chromatography is standard, with solvent systems tailored to the polarity of intermediates and final products.
- The overall synthetic route balances yield, purity, and operational simplicity, making it suitable for scale-up in research and development settings.
The preparation of N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide involves a multi-step synthetic strategy centered on palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling reactions, followed by oxazole ring formation and acetamide installation. The key to successful synthesis lies in careful selection of catalysts, bases, solvents, and reaction conditions, with yields ranging from moderate to high depending on the step. The detailed experimental data from diverse sources provide a robust framework for reproducing and optimizing the synthesis of this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by influencing cellular signaling pathways. For instance:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound significantly reduces viability in cancer cell lines compared to control groups .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Another investigation highlighted its potential as an antimicrobial agent against specific bacterial strains .
These findings underscore the relevance of this compound in ongoing research efforts aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to enzymes or receptors. The biphenyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide can be contextualized by comparing it to related acetamide derivatives reported in the literature. Below is a systematic analysis:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Heterocyclic Core Influence: The 1,3-oxazole in the target compound contrasts with 1,3-thiazole (e.g., ) and 1,3,4-oxadiazole (). Oxazoles are known for electron-deficient aromatic systems, enhancing charge transport in organic electronics , while thiazoles often exhibit bioactivity due to sulfur’s electronegativity . Substitution with biphenyl (target compound) vs. dichlorophenyl () alters electronic and steric profiles.
Synthetic Pathways :
- The target compound likely follows a route analogous to , involving amide bond formation between a biphenyl-oxazole-carboxylic acid derivative and an aniline-containing amine. By contrast, uses pyrazole cores synthesized via cyclocondensation reactions.
Crystallographic and Supramolecular Features :
- While the target compound’s crystal structure is unspecified, derivatives like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonded dimers , stabilizing the lattice . The biphenyl group in the target compound may induce steric hindrance, reducing such interactions compared to smaller substituents.
Biological and Material Applications :
- Thiazole- and pyrazole-based acetamides () are prioritized for antimicrobial or coordination chemistry. The target compound’s oxazole-biphenyl system aligns more with materials science, given oxazole’s role in organic light-emitting diodes (OLEDs) .
Biological Activity
N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a biphenyl moiety, an oxazole ring, and an acetamide group. Its molecular formula is with a molecular weight of 354.4 g/mol . The structural features contribute to its biological activities through various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. The oxazole ring can facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes or receptors .
- Receptor Modulation : It modulates the activity of various receptors, which can lead to altered cellular signaling pathways. This is particularly relevant in inflammatory responses and cancer progression .
- DNA Intercalation : The compound may intercalate into DNA strands, affecting gene expression and cellular functions. This mechanism is crucial in the context of anticancer activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduces viability in cancer cell lines compared to control groups .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Q. What synthetic methodologies are employed for the preparation of N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of biphenyl-4-carbaldehyde with an appropriately substituted acetamide precursor.
- Step 2 : Cyclization using reagents like ammonium acetate or polyphosphoric acid to form the oxazole ring.
- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane) is commonly used for isolation .
- Characterization : Confirmed via H NMR, C NMR, and elemental analysis to validate purity and structure .
Q. What spectroscopic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed structural elucidation, including aromatic proton environments and carbonyl group confirmation .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and solid-state packing, as demonstrated in analogous biphenyl-oxazole derivatives .
Q. What are the safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to Safety Data Sheets (SDS) for specific protocols .
Advanced Research Questions
Q. How can researchers assess the metabolic stability of this compound in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites.
- Analytical Tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR detect metabolites, as shown in studies of structurally related acetamide derivatives .
- Key Metrics : Calculate intrinsic clearance (Cl) and half-life (t) to predict in vivo stability .
Q. How do structural modifications to the oxazole or biphenyl moieties influence biological activity?
- Electron-Withdrawing Groups (EWGs) : Substitutions like -NO or -CF on the biphenyl ring enhance binding affinity to target proteins (e.g., kinase inhibitors) by modulating electron density .
- Oxazole Ring Modifications : Replacing oxygen with sulfur (thiazole) alters pharmacokinetics but may reduce metabolic stability. SAR studies require systematic synthesis of analogs and bioactivity screening .
Q. What strategies resolve discrepancies in spectral data across different studies?
- Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT calculations) to reconcile conflicting spectral assignments.
- Crystallographic Validation : Single-crystal X-ray structures provide unambiguous proof of regiochemistry, as seen in studies of N-(4-hydroxyphenyl)acetamide derivatives .
Q. How is regioselective synthesis achieved in creating derivatives of this compound?
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions enable selective functionalization of the biphenyl ring. For example, coupling with 4-bromophenylboronic acid under inert conditions ensures regioselectivity .
- Microwave-Assisted Synthesis : Accelerates reaction rates while maintaining regiochemical control, reducing side-product formation .
Q. What is the role of computational modeling in optimizing pharmacokinetic properties?
- ADMET Prediction : AI-based platforms (e.g., ADMETlab 2.0) predict absorption, distribution, and toxicity. For instance, logP calculations guide lipophilicity adjustments to improve blood-brain barrier penetration .
- Docking Studies : Molecular docking into target proteins (e.g., COX-2) identifies critical binding interactions, informing rational design of analogs with enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
